molecular formula C15H14N2O B14364198 2-(benzenecarboximidoyl)-N-methylbenzamide CAS No. 93732-49-1

2-(benzenecarboximidoyl)-N-methylbenzamide

Cat. No.: B14364198
CAS No.: 93732-49-1
M. Wt: 238.28 g/mol
InChI Key: UUILITFHDJEQCR-UHFFFAOYSA-N
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Description

2-(benzenecarboximidoyl)-N-methylbenzamide is an organic compound with a complex structure that includes both an imidoyl and an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzenecarboximidoyl)-N-methylbenzamide typically involves the reaction of benzenecarboximidoyl chloride with N-methylbenzamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(benzenecarboximidoyl)-N-methylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imidoyl group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imidoyl or amide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines.

Scientific Research Applications

2-(benzenecarboximidoyl)-N-methylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(benzenecarboximidoyl)-N-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzenecarboximidoyl)-N-(diphenylmethyl)aniline
  • N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride

Uniqueness

2-(benzenecarboximidoyl)-N-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable .

Properties

CAS No.

93732-49-1

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

2-(benzenecarboximidoyl)-N-methylbenzamide

InChI

InChI=1S/C15H14N2O/c1-17-15(18)13-10-6-5-9-12(13)14(16)11-7-3-2-4-8-11/h2-10,16H,1H3,(H,17,18)

InChI Key

UUILITFHDJEQCR-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC=CC=C1C(=N)C2=CC=CC=C2

Origin of Product

United States

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